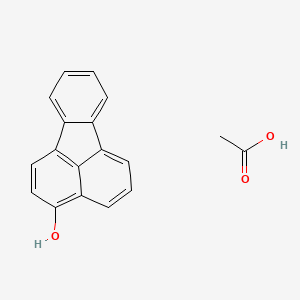![molecular formula C10H20N2 B12086755 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine](/img/structure/B12086755.png)
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine is a chemical compound with the molecular formula C10H20N2. It is known for its unique structure, which includes an octahydro-cyclopenta[b]pyridine skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine can be achieved through a diastereoselective synthesis strategy. One such method involves the use of (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method provides excellent diastereoselectivity and yields the desired compound efficiently.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(pyridin-2-yl)ethan-1-imine: This compound shares a similar pyridine structure but differs in its functional groups and overall structure.
Octahydro-1H-cyclopenta[c]pyridine derivatives: These compounds have a similar core structure but may vary in their substituents and stereochemistry.
Uniqueness
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine is unique due to its specific combination of the octahydro-cyclopenta[b]pyridine skeleton and the ethan-1-amine group
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl)ethanamine |
InChI |
InChI=1S/C10H20N2/c11-6-8-12-7-2-4-9-3-1-5-10(9)12/h9-10H,1-8,11H2 |
InChI-Schlüssel |
LKGUOSYJHAGVCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCN(C2C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)


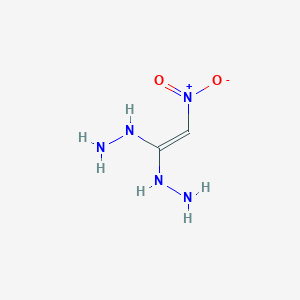
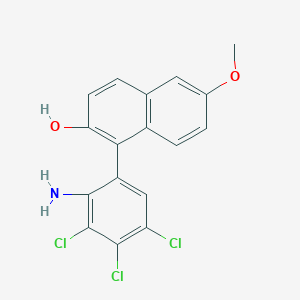
![10-[4-[5-Hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12086715.png)
![Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-](/img/structure/B12086720.png)
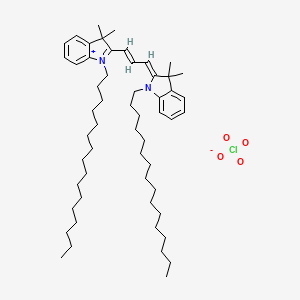
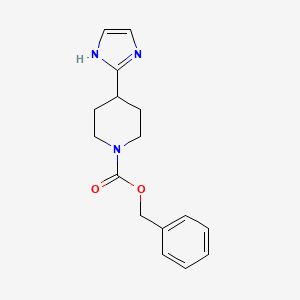

![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)
